molecular formula C19H21N3O7 B12509576 2,5-Dioxopyrrolidin-1-yl 1-(2-{[(benzyloxy)carbonyl]amino}acetyl)pyrrolidine-2-carboxylate

2,5-Dioxopyrrolidin-1-yl 1-(2-{[(benzyloxy)carbonyl]amino}acetyl)pyrrolidine-2-carboxylate

Cat. No.: B12509576
M. Wt: 403.4 g/mol
InChI Key: YOEIDHODHKSHNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dioxopyrrolidin-1-yl 1-(2-{[(benzyloxy)carbonyl]amino}acetyl)pyrrolidine-2-carboxylate is an organic compound with potential applications in various scientific fields. It is known for its unique structure, which includes a pyrrolidine ring and a benzyloxycarbonyl group. This compound is often used in research related to life sciences and organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl 1-(2-{[(benzyloxy)carbonyl]amino}acetyl)pyrrolidine-2-carboxylate typically involves the reaction of pyrrolidine derivatives with benzyloxycarbonyl-protected amino acids. The reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would require optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 1-(2-{[(benzyloxy)carbonyl]amino}acetyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrrolidine derivatives, while reduction can produce deprotected amino acid derivatives.

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl 1-(2-{[(benzyloxy)carbonyl]amino}acetyl)pyrrolidine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 1-(2-{[(benzyloxy)carbonyl]amino}acetyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can be cleaved under certain conditions, allowing the compound to interact with enzymes or other proteins. This interaction can lead to the formation of covalent bonds or the inhibition of enzyme activity, depending on the specific context .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-methylbutanoate
  • 2,5-Dioxopyrrolidin-1-yl (s)-2-(((benzyloxy)carbonyl)amino)pentanoate

Uniqueness

2,5-Dioxopyrrolidin-1-yl 1-(2-{[(benzyloxy)carbonyl]amino}acetyl)pyrrolidine-2-carboxylate is unique due to its specific structure, which includes a pyrrolidine ring and a benzyloxycarbonyl-protected amino acid. This structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 1-[2-(phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O7/c23-15-8-9-16(24)22(15)29-18(26)14-7-4-10-21(14)17(25)11-20-19(27)28-12-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12H2,(H,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOEIDHODHKSHNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)ON3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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